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Compound of Interest

Compound Name: PF-4136309

Cat. No.: B610031 Get Quote

This technical support resource is designed for researchers, scientists, and drug development

professionals utilizing the CCR2 antagonist, PF-4136309, in combination studies. It provides

essential information, troubleshooting guidance, and standardized protocols to monitor for and

manage potential pulmonary toxicity.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is PF-4136309 and what is its mechanism of action?

A1: PF-4136309, also known as INCB8761, is a potent and selective oral antagonist of the C-C

chemokine receptor 2 (CCR2).[1][2] CCR2 is a key receptor for the chemokine CCL2 (also

known as Monocyte Chemoattractant Protein-1 or MCP-1). The binding of CCL2 to CCR2 on

the surface of monocytes and macrophages induces their migration to sites of inflammation.[1]

By blocking this interaction, PF-4136309 inhibits the recruitment of these immune cells, thereby

modulating inflammatory responses. This mechanism is being explored for therapeutic potential

in various inflammatory diseases and cancers.

Q2: What is the evidence for PF-4136309-related pulmonary toxicity?

A2: A significant concern regarding pulmonary toxicity arose from a Phase 1b clinical trial

(NCT02732938) investigating PF-04136309 in combination with nab-paclitaxel and

gemcitabine for the first-line treatment of metastatic pancreatic ductal adenocarcinoma.[3] In
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this study, a high incidence of pulmonary toxicity (24%) was observed, raising concerns about a

potential synergistic toxic effect when PF-4136309 is combined with chemotherapy.[3] One of

the dose-limiting toxicities reported was grade 4 hypoxia.[3]

Q3: What are the potential mechanisms behind PF-4136309-related pulmonary toxicity?

A3: While the exact mechanism of PF-4136309-related pulmonary toxicity is not fully

elucidated, the CCL2/CCR2 axis is known to play a complex role in lung homeostasis and

pathology. CCR2 signaling is implicated in the development of pulmonary fibrosis.[4][5][6][7]

Inhibition of CCR2 could potentially disrupt the delicate balance of immune cell recruitment and

function in the lungs, especially in the context of co-administered therapies that may also have

pulmonary effects. The observed synergistic toxicity with chemotherapy suggests that the

combination may exacerbate underlying inflammatory processes or drug-induced lung injury.

Q4: What are the general signs and symptoms of drug-induced pulmonary toxicity?

A4: Researchers should be vigilant for the following signs and symptoms in preclinical models

and clinical subjects:

Respiratory distress (e.g., increased respiratory rate, labored breathing)

Cough

Hypoxia (reduced oxygen saturation)

Changes in lung function parameters (e.g., decreased compliance, increased resistance)

Radiographic abnormalities (e.g., ground-glass opacities, infiltrates)

Histopathological changes (e.g., inflammation, fibrosis, alveolar damage)

Q5: How should suspected PF-4136309-related pulmonary toxicity be managed?

A5: In a preclinical research setting, if signs of pulmonary toxicity are observed, the following

steps are recommended:

Immediate Discontinuation: Cease administration of PF-4136309 and any co-administered

drugs.
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Supportive Care: Provide supportive care as necessary, which may include oxygen

supplementation.

Comprehensive Assessment: Conduct a thorough evaluation of pulmonary function and

collect samples for histological and cytological analysis to characterize the nature and

severity of the lung injury.

Dose De-escalation: If the study design permits, consider re-initiating treatment at a lower

dose or with a modified schedule after a recovery period, with intensified monitoring.

In a clinical setting, management should be guided by a qualified physician and may involve

discontinuation of the drug and administration of corticosteroids for moderate to severe cases.

Section 2: Troubleshooting Guide
This guide provides specific troubleshooting advice for researchers encountering potential

pulmonary toxicity during their experiments with PF-4136309.
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Observed Issue Potential Cause Recommended Action

Increased respiratory rate

and/or labored breathing in

animal models.

Onset of pulmonary toxicity.

1. Immediately record the

severity and frequency of the

observation. 2. Measure

oxygen saturation if possible.

3. Consider humane

euthanasia for severe distress

and collect lung tissue for

histopathology. 4. For milder

cases, closely monitor the

animal and consider reducing

the dose or discontinuing

treatment.

Unexpected mortality in a

treatment group receiving PF-

4136309 in combination with

another agent.

Synergistic pulmonary toxicity.

1. Perform a thorough

necropsy with a focus on the

respiratory system. 2. Collect

lung tissue for

histopathological analysis. 3.

Review the dosing and

administration schedule of all

compounds. 4. Consider a

dose-ranging study for the

combination to identify a

better-tolerated regimen.

Histological evidence of lung

inflammation or fibrosis in the

PF-4136309 treatment group.

Drug-induced lung injury. 1. Quantify the extent of

inflammation and fibrosis using

a standardized scoring system.

2. Correlate histological

findings with functional data

(e.g., pulmonary function

tests). 3. Analyze

bronchoalveolar lavage (BAL)

fluid for inflammatory cell

infiltrates and cytokine levels.

4. Consider including

additional control groups to
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dissect the effects of each drug

in the combination.

Inconsistent or highly variable

pulmonary toxicity observed

across animals.

Variability in drug metabolism,

underlying health status of

animals, or experimental

technique.

1. Ensure consistent and

accurate drug formulation and

administration. 2. Standardize

all experimental procedures,

including animal handling and

environmental conditions. 3.

Increase the number of

animals per group to improve

statistical power. 4. Pre-screen

animals for any underlying

respiratory conditions.

Section 3: Quantitative Data Summary
The following table summarizes the key quantitative data available regarding the pulmonary

toxicity of PF-4136309 in a clinical setting. Note: Specific quantitative data from preclinical

toxicology studies regarding pulmonary effects are not publicly available. The discovery

publication for PF-4136309 mentions an "excellent in vitro and in vivo ADMET (ADME and

toxicology) profile," but does not provide specific data.[1]
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Parameter Study
Drug

Combination

Dose of PF-

4136309

Incidence of

Pulmonary

Toxicity

Key Findings

Incidence of

Pulmonary

Toxicity

Phase 1b

(NCT027329

38)[3]

PF-04136309

+ nab-

paclitaxel +

gemcitabine

500 mg BID 24%

High

incidence of

pulmonary

toxicity

observed,

raising

concern for a

synergistic

effect. One

case of

Grade 4

hypoxia was

reported as a

dose-limiting

toxicity.

Section 4: Experimental Protocols
Detailed methodologies for key experiments to assess pulmonary toxicity are provided below.

Pulmonary Function Testing in Rodents (Non-invasive)
Method: Unrestrained Whole-Body Plethysmography

Principle: This technique measures respiratory parameters in conscious, unrestrained animals

by detecting pressure changes within a sealed chamber caused by the animal's breathing.

Protocol:

Calibrate the plethysmography system according to the manufacturer's instructions.

Place the animal in the main chamber and allow for an acclimatization period (typically 30-60

minutes).
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Record the pressure signal for a defined period (e.g., 5-10 minutes) to obtain baseline

respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and

minute volume (mL/minute).

Administer PF-4136309 and any co-administered drugs according to the study protocol.

Perform follow-up measurements at specified time points post-dosing to detect any changes

in respiratory function.

Bronchoalveolar Lavage (BAL) in Mice
Principle: BAL is a procedure to collect cells and fluid from the lower respiratory tract for

cytological and biochemical analysis.

Protocol:

Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical

dislocation).

Expose the trachea through a midline incision in the neck.

Carefully insert a cannula into the trachea and secure it with a suture.

Instill a fixed volume of sterile, pre-warmed phosphate-buffered saline (PBS) (e.g., 0.5-1.0

mL) into the lungs.

Gently aspirate the fluid and collect it in a tube on ice.

Repeat the instillation and aspiration process 2-3 times, pooling the collected fluid.

Centrifuge the BAL fluid to separate the cellular components from the supernatant.

The cell pellet can be used for total and differential cell counts (e.g., macrophages,

neutrophils, lymphocytes, eosinophils). The supernatant can be used for protein and cytokine

analysis (e.g., ELISA).

Histopathological Evaluation of Lung Tissue
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Principle: Microscopic examination of lung tissue sections to identify and score pathological

changes.

Protocol:

Following euthanasia, carefully dissect the lungs.

Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure

(e.g., 20-25 cm H2O) to preserve the architecture.

Immerse the fixed lungs in the same fixative for at least 24 hours.

Process the tissue through graded alcohols and xylene, and embed in paraffin.

Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.

Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with

specific stains as needed (e.g., Masson's trichrome for fibrosis).

A board-certified veterinary pathologist should examine the slides in a blinded manner.

Score the lung sections for key features of lung injury, such as:

Alveolar and interstitial inflammation

Alveolar septal thickening

Edema

Hemorrhage

Fibrosis

Epithelial cell injury/hyperplasia
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Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of PF-4136309.
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Caption: A typical experimental workflow for evaluating PF-4136309-related pulmonary toxicity

in preclinical models.
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Caption: A logical decision-making flowchart for troubleshooting adverse respiratory events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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